molecular formula C24H30ClN3O4S B2431505 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1217062-25-3

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2431505
CAS No.: 1217062-25-3
M. Wt: 492.03
InChI Key: NNVSEUDETAFCTH-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S.ClH/c1-5-26(6-2)13-14-27(23(28)20-15-30-17-9-7-8-10-18(17)31-20)24-25-21-19(29-4)12-11-16(3)22(21)32-24;/h7-12,20H,5-6,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVSEUDETAFCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H27ClN4O2SC_{23}H_{27}ClN_{4}O_{2}S, with a molecular weight of approximately 491.1 g/mol. The structural characteristics include:

  • Benzothiazole Ring : Contributes to the compound's biological activity.
  • Dihydrobenzo[d]dioxine Structure : May influence the pharmacokinetics and bioavailability.
  • Diethylamino Group : Potentially enhances solubility and bioactivity.

Biological Activity Overview

Research into similar compounds suggests that the benzothiazole derivatives exhibit various biological activities, including:

  • Antiproliferative Activity : Some derivatives have shown selective activity against cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM .
  • Antioxidant Properties : Compounds bearing methoxy and hydroxy groups have demonstrated enhanced antioxidant activities, which may contribute to their protective effects against oxidative stress .
  • Antibacterial Activity : Certain derivatives have shown effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Antiproliferative Activity

In studies focusing on similar benzothiazole derivatives:

  • The presence of methoxy and hydroxy substituents significantly increased antiproliferative activity against various cancer cell lines.
  • For instance, compounds with two hydroxy groups exhibited strong activity against MCF-7 cells (IC50 = 3.1 µM) while maintaining lower cytotoxicity towards normal cells .

Antioxidant Activity

Research indicates that compounds with electron-donating groups (like methoxy) can stabilize free radicals:

  • A study highlighted that certain benzimidazole derivatives displayed improved antioxidative properties compared to standard antioxidants like BHT .
  • The antioxidant mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented:

  • Hydroxy-substituted derivatives demonstrated significant activity against Enterococcus faecalis with MIC values as low as 8 µM .
  • This suggests that modifications in the structure can enhance antibacterial properties.

Case Studies

Several studies have synthesized and evaluated the biological activities of related compounds:

  • Study on Benzimidazole Derivatives :
    • Investigated the influence of substituents on biological activity.
    • Found that N-substituted benzimidazole carboxamides showed pronounced antiproliferative effects in vitro .
  • Antioxidant Capacity Assessment :
    • Various benzothiazole derivatives were tested for their ability to scavenge free radicals.
    • Results indicated a correlation between structural modifications and increased antioxidant capacity .
  • Antibacterial Testing :
    • Compounds were screened against multiple bacterial strains.
    • Results confirmed that specific structural features enhance antibacterial potency .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves coupling a substituted benzothiazole core with a dihydrobenzo[d][1,4]dioxine carboxamide moiety. For analogs, ethanol or acetonitrile under reflux (1–3 minutes) is commonly used to form thiazole/thiadiazole derivatives, with yields ranging from 37% to 70% depending on substituents . Optimization steps include:

  • Varying solvents (e.g., ethanol vs. DMF) to improve solubility of intermediates.
  • Adjusting catalysts (e.g., triethylamine for cyclization) and reaction times .
  • Purification via flash chromatography (e.g., ethyl acetate/hexane) for intermediates .

Q. How should researchers characterize this compound’s structure and purity?

Key analytical methods include:

  • 1H/13C NMR spectroscopy : To confirm substituent positions (e.g., methoxy, diethylaminoethyl groups) and benzothiazole-dihydrodioxine connectivity. Peaks for aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (δ 1.0–4.0 ppm) are critical .
  • Infrared (IR) spectroscopy : To verify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., C₂₄H₃₀ClN₃O₄S).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial/antifungal testing : Use broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungal strains .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor-binding studies : Radioligand displacement assays if targeting specific receptors (e.g., serotonin or dopamine receptors).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Substituent variation : Synthesize analogs with modified benzothiazole substituents (e.g., replacing 4-methoxy with halogenated or bulky groups) to evaluate steric/electronic effects on binding .
  • Scaffold hopping : Replace the dihydrodioxine ring with other bicyclic systems (e.g., benzofuran) to assess pharmacokinetic improvements .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .

Q. How should contradictory data (e.g., inconsistent bioactivity across studies) be addressed?

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Metabolic stability testing : Use liver microsome assays to rule out rapid degradation in vitro .
  • Epistatic analysis : Investigate off-target effects via kinase profiling or CRISPR screening .

Q. What experimental designs are optimal for assessing environmental impact and degradation pathways?

  • Abiotic degradation : Expose the compound to UV light or varying pH conditions (e.g., pH 3–10) and monitor breakdown via LC-MS .
  • Biotic degradation : Use soil/water microcosms to study microbial metabolism, identifying metabolites through high-resolution mass spectrometry .
  • Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) for acute/chronic toxicity .

Methodological and Technical Challenges

Q. How can researchers resolve solubility issues during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What strategies mitigate synthetic bottlenecks (e.g., low yields in coupling steps)?

  • Microwave-assisted synthesis : Reduce reaction times and improve yields for temperature-sensitive intermediates .
  • Protecting group optimization : Use Boc or Fmoc groups to prevent side reactions during amide bond formation .

Q. How should researchers design longitudinal studies to evaluate chronic toxicity?

  • Dose-ranging studies : Administer the compound at 10×, 50×, and 100× the therapeutic dose in rodent models over 6–12 months .
  • Biomarker monitoring : Track liver/kidney function (e.g., ALT, creatinine) and histopathological changes .

Data Interpretation and Validation

Q. What computational tools are recommended for validating experimental SAR data?

  • Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., kinases) using crystal structures from the PDB .
  • QSAR modeling (MOE or RDKit) : Develop predictive models for bioactivity based on descriptors like logP, polar surface area, and H-bond donors .
  • Metabolite prediction (Meteor Nexus) : Simulate Phase I/II metabolism to identify potential toxic intermediates .

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